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Compound of Interest

Compound Name: Cycloheptanecarbaldehyde

Cat. No.: B1584565

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of
cycloheptanecarbaldehyde, a key cyclic aldehyde in organic synthesis and medicinal
chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, offering a foundational dataset for its identification,
characterization, and utilization in research and development.

Spectroscopic Data Summary

The empirical formula for cycloheptanecarbaldehyde is CsH140, with a molecular weight of
126.20 g/mol . The following tables summarize the key quantitative data from *H NMR, 13C
NMR, IR, and MS analyses.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule.
The spectrum of cycloheptanecarbaldehyde is characterized by a distinct aldehyde proton
signal and a series of multiplets corresponding to the cycloheptane ring protons.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1584565?utm_src=pdf-interest
https://www.benchchem.com/product/b1584565?utm_src=pdf-body
https://www.benchchem.com/product/b1584565?utm_src=pdf-body
https://www.benchchem.com/product/b1584565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment

ppm
~9.6 Doublet 1H Aldehyde (-CHO)

_ Methine (CH attached
~2.3 Multiplet 1H

to CHO)

] Methylene (-CH2) of

~1.8-1.4 Multiplet 12H

the cycloheptane ring

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent

and the spectrometer's field strength.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum
of cycloheptanecarbaldehyde will show a characteristic downfield signal for the carbonyl
carbon and several signals for the carbons of the cycloheptane ring.

Chemical Shift (8) ppm Assighment

~205 Carbonyl (C=0)

~52 Methine (CH attached to CHO)

~30- 26 Methylene (-CH2) of the cycloheptane ring

Note: The number of distinct signals for the cycloheptane ring carbons depends on the
conformational dynamics of the seven-membered ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of cycloheptanecarbaldehyde is dominated by a strong absorption band
corresponding to the carbonyl stretch of the aldehyde.
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Wavenumber (cm~?) Intensity Assignment

~2925 Strong C-H Stretch (aliphatic)

~2855 Strong C-H Stretch (aliphatic)

~2720 Medium C-H Stretch (aldehyde)

~1725 Strong C=0 Stretch (aldehyde)

~1460 Medium C-H Bend (methylene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For cycloheptanecarbaldehyde, the molecular ion peak and characteristic

fragment ions are observed.

m/z Ratio Relative Intensity Assignment

126 Moderate [M]* (Molecular lon)

125 Moderate [M-H]*

97 Strong [M-CHOJ*

83 Moderate Loss of Cz2H4 from [M-CHO]*
69 Moderate Further fragmentation

55 Strong CaH7*

41 Strong CsHs*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation

used.

NMR Spectroscopy
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Sample Preparation: Approximately 10-20 mg of cycloheptanecarbaldehyde is dissolved in
0.5-0.7 mL of a deuterated solvent (e.g., CDCI3) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) can be added as an internal standard (6 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

H NMR Acquisition: A standard one-pulse sequence is used to acquire the *H NMR
spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient
number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5
seconds.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the 13C
NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural
abundance of $3C and its smaller gyromagnetic ratio, a larger number of scans and a longer
acquisition time are necessary compared to 'H NMR.

Data Processing: The raw free induction decay (FID) is processed using a Fourier transform.
The resulting spectrum is then phased, baseline corrected, and referenced to the internal
standard.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat liquid cycloheptanecarbaldehyde is placed between
two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the
compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a
salt plate, allowing the solvent to evaporate.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates (or the solvent) is first
recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
The spectrum is typically recorded over the range of 4000-400 cm™1.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
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o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
injection, or more commonly, through a gas chromatograph (GC-MS) for separation from any
impurities.

« lonization: Electron ionization (EIl) at 70 eV is a standard method for generating the mass
spectrum.

o Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is
used to separate the ions based on their mass-to-charge ratio (m/z).

o Data Acquisition: The detector records the abundance of each ion, and the data is plotted as
a mass spectrum showing the relative intensity of each m/z value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic
analysis of cycloheptanecarbaldehyde.
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« To cite this document: BenchChem. [Spectroscopic Profile of Cycloheptanecarbaldehyde: An
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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